molecular formula C11H21ClN2O2 B2456204 (R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride CAS No. 1286208-63-6

(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride

Cat. No.: B2456204
CAS No.: 1286208-63-6
M. Wt: 248.75
InChI Key: YKPDJUIKMZJQLW-RWDYHCJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and an aminocyclohexyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Aminocyclohexyl Group: This step often involves the use of cyclohexanone derivatives, which are subjected to reductive amination to introduce the amino group.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran ring with the aminocyclohexyl group using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-4-Aminocyclohexanol hydrochloride
  • (1R,4S)-4-Aminocyclopent-2-enecarboxylate hydrochloride
  • 1,2,3,4-Tetrahydroisoquinoline analogs

Uniqueness

®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is unique due to its combination of a tetrahydrofuran ring and an aminocyclohexyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

(2R)-N-(4-aminocyclohexyl)oxolane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10;/h8-10H,1-7,12H2,(H,13,14);1H/t8?,9?,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDJUIKMZJQLW-ZSZPEYCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.